molecular formula C21H13BrClN3O3 B2526803 5'-Bromo-9-chloro-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one CAS No. 303107-10-0

5'-Bromo-9-chloro-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one

Cat. No. B2526803
CAS RN: 303107-10-0
M. Wt: 470.71
InChI Key: FMDWZUMVTLZOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups and rings, including a furan ring, a pyrazole ring, an oxazine ring, and an indolinone ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring system. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains multiple ring systems, some of which are fused, and several heteroatoms (atoms that are not carbon or hydrogen), including oxygen and nitrogen .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the furan ring is an aromatic heterocycle and may undergo electrophilic substitution. The indolinone might be susceptible to hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple ring systems and heteroatoms might increase its polarity, affecting its solubility in different solvents .

Scientific Research Applications

1. Alkaloid Derivatives and Anti-Influenza Activity

A novel alkaloid similar in structure to the specified compound, along with other known compounds, was isolated from the fermentation broth of Jishengella endophytica 161111. Some of these compounds demonstrated activity against the influenza A virus subtype H1N1, suggesting potential for antiviral drug development (Wang et al., 2014).

2. Antimicrobial Applications

The synthesis and antimicrobial activities of novel pyrazoline derivatives, including structures related to the specified compound, were explored. These derivatives exhibited notable antimicrobial properties, indicating potential applications in combating microbial infections (Raviteja, Lingaiah, & Rajeeva, 2017).

3. Spiro Derivatives and Biological Activities

Spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, closely related to the queried compound, were synthesized and evaluated for their antimicrobial, anti-inflammatory, and antioxidant activities. Some compounds displayed high antimicrobial activity and significant anti-inflammatory effects, highlighting their potential in therapeutic applications (Mandzyuk et al., 2020).

4. Heterocyclic Chemistry and Drug Synthesis

The compound and its analogues are part of a broader class of heterocyclic compounds that play a crucial role in the development of novel drugs. These compounds, including pyrazoles and benzoxazines, are central to the design and synthesis of new pharmacologically active agents, indicating their significance in drug discovery and development (Davies, 1992).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, often driven by the search for new pharmaceuticals. Future research could involve synthesizing this compound, studying its properties, and testing its biological activity .

properties

IUPAC Name

5'-bromo-9-chloro-2-(furan-2-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrClN3O3/c22-11-3-5-15-14(8-11)21(20(27)24-15)26-17(10-16(25-26)19-2-1-7-28-19)13-9-12(23)4-6-18(13)29-21/h1-9,17H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDWZUMVTLZOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC4(N2N=C1C5=CC=CO5)C6=C(C=CC(=C6)Br)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303107-10-0
Record name 5'-Bromo-9-chloro-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.